2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-12-5-2-1-4-11(12)16(21)20-10-13-15(19-8-7-18-13)14-6-3-9-22-14/h1-9H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYISNULMEHOKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further research in drug development:
-
Anticancer Properties :
- Research indicates that compounds containing the pyrazole moiety, similar to 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide, demonstrate significant anticancer activity. For instance, derivatives have shown promising results against various cancer cell lines such as HepG2 and A549, with IC50 values indicating effective inhibition of cell proliferation .
- A study highlighted that certain derivatives exhibited strong inhibition of Aurora A/B kinases, which are critical in cancer cell cycle regulation .
-
Antimicrobial Activity :
- The compound's structure suggests potential antimicrobial properties. Compounds with similar furan and pyrazole structures have been documented to show activity against both gram-positive and gram-negative bacteria .
- In particular, studies have reported that related compounds demonstrated significant antibacterial efficacy against multi-drug resistant strains .
- Anti-inflammatory Effects :
Case Studies
Several studies have documented the applications of compounds related to this compound:
-
Anticancer Studies :
- A comprehensive study explored various pyrazole derivatives, including those similar to the target compound, assessing their anticancer activity across multiple cell lines. The results indicated significant cytotoxicity against several cancer types, suggesting that structural modifications could enhance efficacy .
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
2-Bromo-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide
- Structural Differences : Replaces the pyrazine-furan group with a dihydro-pyrazole ring substituted with phenyl and methyl groups.
- Key Findings : DFT studies reveal strong hydrogen-bonding interactions and electrostatic stabilization, with bromine enhancing intermolecular interactions compared to its chloro analogue .
- Applications : Explored in medicinal chemistry for anti-inflammatory and analgesic properties.
N-(2-Nitrophenyl)-4-Bromo-Benzamide
- Structural Differences : Substitutes the pyrazine-furan system with a nitrobenzene group and positions bromine at the 4-position of the benzamide.
- Key Findings : Crystallographic studies show distinct packing patterns influenced by nitro group polarity and bromine placement .
- Applications : Used as a precursor in synthetic organic chemistry for coupling reactions.
2-(2,4-Dichlorophenoxy)-N-{[3-(Furan-2-yl)Pyrazin-2-yl]Methyl}Acetamide (BG14491) Structural Differences: Replaces the benzamide core with a dichlorophenoxy acetamide group but retains the pyrazine-furan substituent. Key Findings: Exhibits improved solubility due to the acetamide linker, enhancing bioavailability compared to benzamide derivatives . Applications: Investigated for antimicrobial activity.
Halogen-Substituted Analogues
2-Chloro-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide
- Structural Differences : Chlorine replaces bromine at the 2-position of the benzamide.
- Key Findings : Lower molecular weight and reduced lipophilicity compared to the bromo analogue, leading to altered pharmacokinetic profiles .
- Applications : Used in comparative studies to assess halogen effects on drug-receptor binding.
4-Bromo-3-Fluoro-N-(6-Methylpyridin-2-yl)Benzamide (Compound 35)
- Structural Differences : Features a pyridine ring instead of pyrazine and introduces fluorine at the 3-position of the benzamide.
- Key Findings : The fluorine atom enhances metabolic stability, while the pyridine ring improves aqueous solubility .
- Applications : Evaluated as a kinase inhibitor in oncology.
Heterocyclic Hybrid Analogues
2-Bromo-N-[(Furan-2-yl)Methyl]-N-[(3-Methylthiophen-2-yl)Methyl]Benzamide Structural Differences: Replaces the pyrazine ring with a thiophene-methyl group. Applications: Studied for antifungal activity.
N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide Derivatives (LMM11)
- Structural Differences : Incorporates a 1,3,4-oxadiazole ring linked to furan.
- Key Findings : The oxadiazole ring improves thermal stability and resistance to enzymatic degradation .
- Applications : Explored in antifungal and anticancer drug development.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Bromine at the 2-position of benzamide increases electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to chloro analogues .
- Heterocyclic Influence : Pyrazine-furan systems exhibit superior hydrogen-bonding and π-π interactions over pyridine or thiophene hybrids, as shown in crystallographic and DFT studies .
- Bioactivity : Compounds with furan and pyrazine moieties demonstrate broad-spectrum bioactivity, including antifungal (LMM11) and anticancer (SBI-0206965) properties .
Biological Activity
The compound 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide is a derivative of benzamide, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 320.17 g/mol |
| CAS Number | Not specified |
Research indicates that benzamide derivatives, including this compound, may induce apoptosis in cancer cells through several mechanisms:
- Caspase Activation : Compounds like declopramide have been shown to activate caspase pathways, leading to apoptosis in various cancer cell lines .
- Cytochrome c Release : The induction of cytochrome c release into the cytosol is a critical step in the apoptotic process triggered by N-substituted benzamides .
- Cell Cycle Arrest : Prior to apoptosis, these compounds may cause a G(2)/M phase block, inhibiting cell division and promoting cell death .
Biological Activity Studies
Various studies have evaluated the biological activity of compounds similar to this compound. Here are some key findings:
Anticancer Activity
A review of pyrazole biomolecules highlighted their anticancer properties, with several derivatives exhibiting significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | NCI-H460 | Max autophagy |
These findings suggest that derivatives with similar structures to this compound could potentially exhibit comparable anticancer activity.
Study on Apoptosis Induction
In a study analyzing the mechanism of action for N-substituted benzamides, it was found that these compounds induced apoptosis through caspase activation and mitochondrial pathway engagement. This study used declopramide as a lead compound but provides insight into how similar compounds may function .
Research on Pyrazole Derivatives
Recent advancements in drug design have focused on pyrazole derivatives, which share structural similarities with our compound of interest. These studies have shown promising results in terms of anticancer efficacy against various cell lines, indicating a potential pathway for further research into this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
